

# A Technical Guide to the Spectroscopic Characterization of 2-Ethoxy-5-fluoropyridine

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## Compound of Interest

Compound Name: 2-Ethoxy-5-fluoropyridine

Cat. No.: B1426593

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## Introduction

**2-Ethoxy-5-fluoropyridine** (CAS No. 858675-61-3) is a substituted pyridine derivative of interest in medicinal chemistry and materials science.[1] The strategic placement of an electron-donating ethoxy group and an electron-withdrawing fluorine atom on the pyridine ring creates a unique electronic and structural profile. Accurate structural confirmation and purity assessment of such molecules are paramount, relying on a synergistic application of modern spectroscopic techniques.

This guide provides an in-depth analysis of the expected spectroscopic signature of **2-Ethoxy-5-fluoropyridine** using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely available in public-access databases, this document synthesizes data from close structural analogs and first principles to present a robust, predictive framework for its characterization. The methodologies and interpretations herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently identify and analyze this molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For **2-Ethoxy-5-fluoropyridine**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR will provide

definitive information, with the added diagnostic feature of through-bond fluorine couplings.

## Experimental Protocol: NMR

- **Sample Preparation:** Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). Chloroform-d ( $\text{CDCl}_3$ ) is a common choice for similar structures.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- **$^1\text{H}$  NMR Acquisition:** Acquire a standard one-dimensional proton spectrum. Typical parameters include a  $30^\circ$  pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire a proton-decoupled  $^{13}\text{C}$  spectrum. Due to the low natural abundance of  $^{13}\text{C}$ , a greater number of scans (e.g., 1024 or more) is required. The presence of fluorine will introduce C-F couplings, which can be complex but are highly informative.[\[2\]](#)

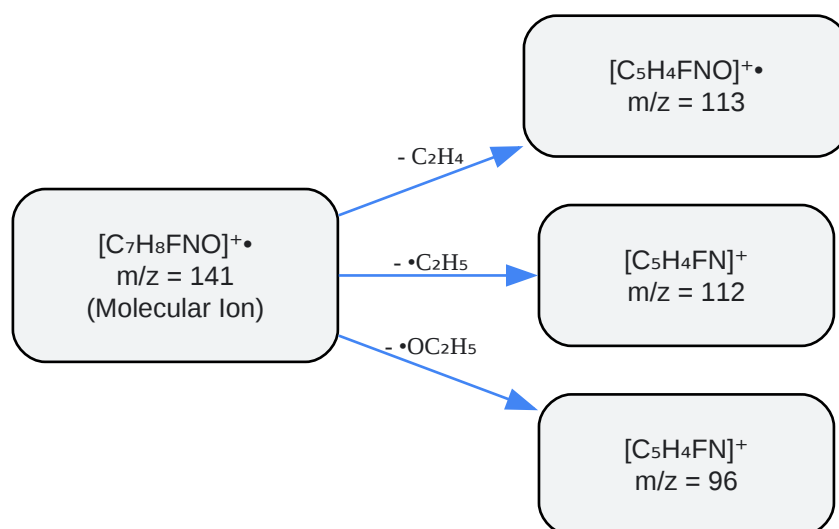
## $^1\text{H}$ NMR Spectral Analysis

The  $^1\text{H}$  NMR spectrum will show signals for the three distinct aromatic protons and the two chemically different protons of the ethyl group.

Predicted  $^1\text{H}$  NMR Data (in  $\text{CDCl}_3$ )

Labeled Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constants (J, Hz)	Integration	Rationale
H-6	~8.0 - 8.2	Doublet of doublets (dd)	$^3J(\text{H6-H4}) \approx 3 \text{ Hz}$ , $^4J(\text{H6-F}) \approx 3\text{-}4 \text{ Hz}$	1H	Deshielded by adjacent nitrogen and fluorine atom.
H-4	~7.3 - 7.5	Triplet of doublets (td) or ddd	$^3J(\text{H4-H3}) \approx 9 \text{ Hz}$ , $^3J(\text{H4-F}) \approx 8\text{-}9 \text{ Hz}$ , $^3J(\text{H6-H4}) \approx 3 \text{ Hz}$	1H	Coupled to H-3, H-6, and the fluorine at position 5.
H-3	~6.7 - 6.9	Doublet of doublets (dd)	$^3J(\text{H3-H4}) \approx 9 \text{ Hz}$ , $^4J(\text{H3-F}) \approx 3 \text{ Hz}$	1H	Shielded by the adjacent electron-donating ethoxy group.
-OCH <sub>2</sub> -	~4.3 - 4.5	Quartet (q)	$^3J(\text{CH}_2\text{-CH}_3) \approx 7 \text{ Hz}$	2H	Typical chemical shift for an ethoxy group attached to an aromatic ring.

| -CH<sub>3</sub> | ~1.3 - 1.5 | Triplet (t) |  $^3J(\text{CH}_3\text{-CH}_2) \approx 7 \text{ Hz}$  | 3H | Standard aliphatic triplet coupled to the adjacent methylene group. |



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## References

- 1. 2-Ethoxy-5-fluoropyridine | C7H8FNO | CID 56737745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simultaneous Proton and Fluorine decoupled  $^{13}C$  NMR - Magritek [magritek.com]
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